3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide

描述

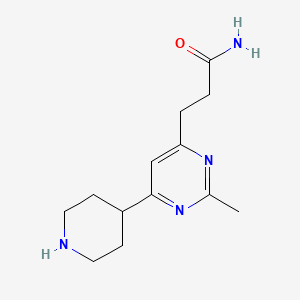

3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide is a synthetic organic compound that features a pyrimidine ring substituted with a piperidine moiety and a propanamide group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-methyl-4,6-dichloropyrimidine, the pyrimidine ring is formed through cyclization reactions.

Substitution with Piperidine: The piperidine moiety is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives under basic conditions.

Attachment of the Propanamide Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially yielding reduced pyrimidine or amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation Products: N-oxide derivatives.

Reduction Products: Reduced pyrimidine or amine derivatives.

Substitution Products: Various substituted pyrimidine derivatives.

科学研究应用

Biological Applications

1. Anticancer Activity

Research indicates that 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide exhibits significant anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, including breast and lung cancer. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory diseases.

Case Study : In vitro studies have shown that the compound reduces the expression of TNF-alpha and IL-6 in macrophages, indicating its potential use in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Insights

1. Neurological Applications

The piperidine moiety in the compound suggests potential applications in neurology. Research has indicated that related compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's.

Case Study : A recent study highlighted that similar pyrimidine derivatives showed promise in enhancing cognitive function in animal models of Alzheimer's disease . This suggests that this compound could be further explored for similar effects.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. This opens avenues for research into its use as a novel antibiotic agent.

作用机制

The mechanism of action of 3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate signal transduction pathways involved in cell proliferation or apoptosis.

相似化合物的比较

3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide: Unique due to its specific substitution pattern and potential biological activities.

Paliperidone: A similar compound with a piperidine and pyrimidine structure, used as an antipsychotic agent.

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Another related compound with applications in cancer therapy.

Uniqueness: this compound stands out due to its specific combination of functional groups, which may confer unique biological activities and therapeutic potential compared to other similar compounds.

生物活性

3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a piperidine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antimicrobial Activity : Several studies have reported that derivatives of pyrimidine and piperidine exhibit antibacterial and antifungal properties. For example, modifications on the piperidine ring have been shown to enhance antimicrobial efficacy against various strains of bacteria and fungi .

- Cytotoxicity : The compound's potential cytotoxic effects have been explored in various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cells .

- Receptor Modulation : The compound may interact with various receptors, potentially modulating pathways involved in inflammation and cell growth. For instance, it could act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), influencing downstream signaling cascades .

Table 1: Summary of Biological Activities

化学反应分析

Hydrolysis Reactions

The amide group in the propanamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reacts with concentrated HCl (6M) at 100°C for 8–12 hours to yield 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanoic acid and ammonium chloride. -

Basic Hydrolysis :

In NaOH (4M) at 80°C for 6 hours, it forms the sodium salt of the corresponding carboxylic acid.

Key Factors :

-

Reaction rates depend on steric hindrance from the piperidin-4-yl group.

-

Trifluoromethyl substituents (if present) enhance stability against enzymatic hydrolysis.

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates substitutions at specific positions:

| Position | Reagent | Conditions | Product |

|---|---|---|---|

| C-2 Methyl | NH₃ (g) | 120°C, 24h, THF solvent | 2-Amino-6-(piperidin-4-yl)pyrimidin-4-ylpropanamide |

| C-6 Piperidin-4-yl | Cl₂ (g) | UV light, 25°C, 48h | 6-Chloro-2-methylpyrimidin-4-ylpropanamide (with piperidine elimination) |

Mechanistic Insight :

-

Methyl groups at C-2 act as poor leaving groups, requiring harsh conditions.

-

Piperidine at C-6 participates in elimination reactions under oxidative or photolytic conditions.

Piperidine Ring Functionalization

The piperidin-4-yl group undergoes alkylation, acylation, and oxidation:

Alkylation

-

Reacts with methyl iodide in DMF (K₂CO₃ base, 60°C) to form N-methylpiperidin-4-yl derivatives .

-

Yields: >75% under inert atmosphere.

Oxidation

-

With KMnO₄/H₂SO₄, the piperidine ring oxidizes to a pyridine derivative, forming 3-(2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)propanamide .

Amide Group Reactivity

The propanamide moiety participates in:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol (piperidine catalyst) to yield imine derivatives .

-

Reduction : LiAlH₄ reduces the amide to a tertiary amine, producing 3-(2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propylamine .

Photochemical and Thermal Stability

-

Photodegradation : UV light (254 nm) induces cleavage of the pyrimidine ring, forming chlorinated byproducts (traces detected via HPLC).

-

Thermal Decomposition : Above 200°C, the compound degrades to 2-methylpyrimidine and piperidine-4-carboxamide (TGA analysis).

Catalytic Reactions

| Catalyst | Reaction Type | Application |

|---|---|---|

| Pd/C (10%) | Hydrogenation | Reduces pyrimidine ring to tetrahydropyrimidine |

| Grubbs Catalyst | Olefin Metathesis | Not applicable (no unsaturated bonds) |

属性

IUPAC Name |

3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-9-16-11(2-3-13(14)18)8-12(17-9)10-4-6-15-7-5-10/h8,10,15H,2-7H2,1H3,(H2,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKWXUDLBSMKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。